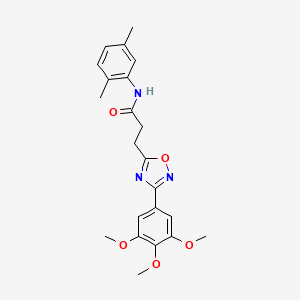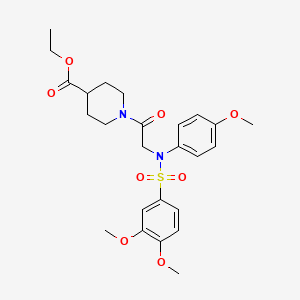
N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide, also known as EPOA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPOA belongs to the class of compounds known as oxadiazoles, which have been shown to possess a range of biological activities. In
科学的研究の応用
N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been found to exhibit potential antitumor activity. N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide has been studied in various in vitro and in vivo models, including animal models of inflammation, pain, epilepsy, and cancer.
作用機序
The exact mechanism of action of N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation, pain, and tumor growth. N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to reduce the expression of COX-2 and iNOS, which are enzymes involved in the production of inflammatory mediators. N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide has also been found to activate the GABAergic system, which is involved in the regulation of neuronal excitability and has anticonvulsant effects.
Biochemical and Physiological Effects
N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide has been shown to possess a range of biochemical and physiological effects, including the inhibition of inflammation, pain, and tumor growth. It has also been found to reduce oxidative stress and to improve cognitive function in animal models of Alzheimer's disease. N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
実験室実験の利点と制限
One of the main advantages of N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide is its potential therapeutic applications in various disease conditions, including inflammation, pain, epilepsy, and cancer. N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide has been shown to be effective in various animal models of these diseases, making it a promising candidate for further clinical development. However, the limitations of N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide include its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide. One area of interest is the development of more efficient synthesis methods for N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide, which may improve its yield and purity. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide, which may provide insights into its therapeutic potential and limitations. Additionally, further studies are needed to investigate the safety and efficacy of N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide in human clinical trials, which may pave the way for its use as a therapeutic agent in various disease conditions.
合成法
The synthesis of N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide involves the reaction of 2-(p-tolyloxy)acetic acid with 3-ethyl-1,2,4-oxadiazole-5-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide.
特性
IUPAC Name |
N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-17-21-19(25-22-17)15-6-4-5-7-16(15)20-18(23)12-24-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUXKRDCRULYBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(4-methylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methoxyphenyl)-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7694196.png)



![5-oxo-3-phenyl-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694214.png)
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7694216.png)



![N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7694237.png)



